molecular formula C13H7F3O3S B6399325 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261933-34-9

3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6399325
CAS RN: 1261933-34-9
M. Wt: 300.25 g/mol
InChI Key: ATWLPMICNWNOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid (3-FMTBA) is a synthetic compound that has been the subject of scientific research for its potential applications in laboratory experiments. 3-FMTBA is an organic acid that is composed of five carbon atoms, three sulfur atoms, two oxygen atoms, and four hydrogen atoms. It is a white, crystalline solid that has a melting point of 110-112°C and a boiling point of 300°C. It is also soluble in water, methanol, and dimethyl sulfoxide.

Scientific Research Applications

3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 3-formylthio-2-methylbenzoic acid and 3-formylthiophen-4-yl-5-methylbenzoic acid. It has also been used as a substrate in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and thiophenes. In addition, 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of drugs and pharmaceuticals, such as the anticonvulsant drug lamotrigine.

Mechanism of Action

The mechanism of action of 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% has been shown to interact with certain receptors, such as the 5-HT3 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it has been shown to have some effects on the nervous system, including the inhibition of certain neurotransmitters. In addition, 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% has been shown to have some effects on the cardiovascular system, including the inhibition of certain enzymes involved in blood clotting.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its low cost and high availability. In addition, it is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to using 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. For example, it is not soluble in organic solvents, and its solubility in water is limited. In addition, it has a relatively low melting point, which can be a problem when using it in high-temperature reactions.

Future Directions

The potential future directions for research on 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and pharmaceuticals. In addition, further research could be done on the synthesis of new compounds using 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% as a substrate. Finally, further research could be done on the development of new methods for the synthesis of 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% and its derivatives.

Synthesis Methods

3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-formylthiophenol with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. This reaction produces an intermediate, 2-formylthiophen-4-yl trifluoroacetate, which is then hydrolyzed in the presence of an acid such as hydrochloric acid or sulfuric acid to yield 3-(2-Formylthiophen-4-yl)-5-trifluoromethylbenzoic acid, 95%.

properties

IUPAC Name

3-(5-formylthiophen-3-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O3S/c14-13(15,16)10-2-7(1-8(3-10)12(18)19)9-4-11(5-17)20-6-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWLPMICNWNOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689492
Record name 3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-34-9
Record name Benzoic acid, 3-(5-formyl-3-thienyl)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261933-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.